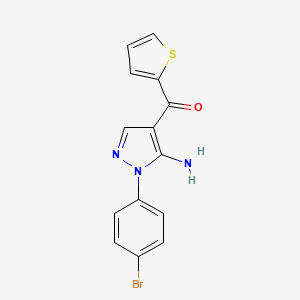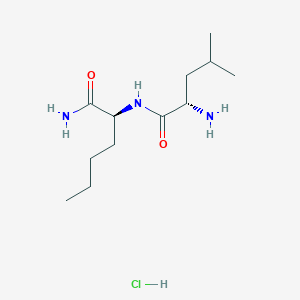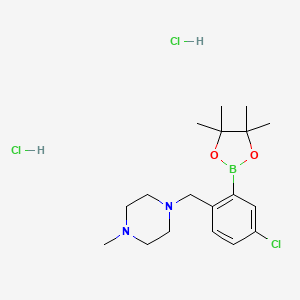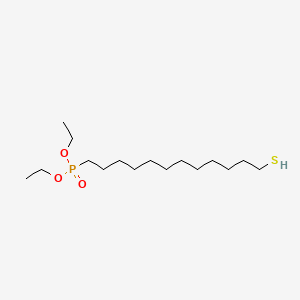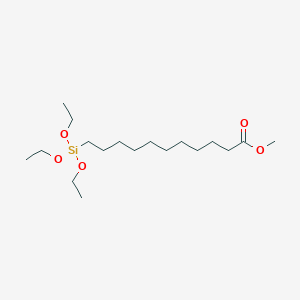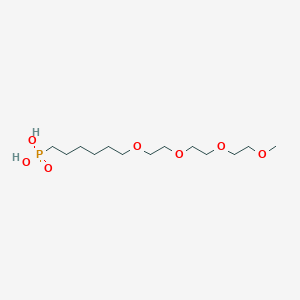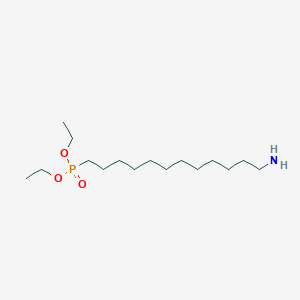
Diethyl 12-aminododecylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 12-aminododecylphosphonate is an organic compound with the molecular formula C16H36NO3P and a molecular weight of 321.44 g/mol . It features a central phosphonate group, a dodecyl chain (12 carbons), and an amine group attached at the 12th carbon position. This compound is known for its versatile applications in scientific research, particularly in organic chemistry, materials science, and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 12-aminododecylphosphonate can be synthesized via a reaction between a diethyl phosphonate intermediate and a 12-carbon diamine precursor. The reaction involves selective modification to create a primary amine at the terminal position. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the required purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 12-aminododecylphosphonate undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Substitution: Nucleophiles such as halides or other amines under controlled temperature and solvent conditions.
Major Products
Hydrolysis: Diethyl phosphate and dodecylamine derivative.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 12-aminododecylphosphonate has diverse applications in scientific research:
Organic Chemistry: Used as a building block for synthesizing various functional materials.
Materials Science: Utilized in the development of new materials with specific properties.
Drug Discovery: Acts as a versatile intermediate in the synthesis of potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of Diethyl 12-aminododecylphosphonate involves several molecular interactions:
Hydrophobic Interactions: The dodecyl chain interacts with biological membranes.
Binding to Acidic Groups: The amine group binds to specific targets containing acidic groups.
Chelation with Metal Ions: The phosphonate group participates in chelation with metal ions or acts as a hydrogen bond acceptor.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Dodecylamine
- Phosphonic acid derivatives
Uniqueness
Diethyl 12-aminododecylphosphonate is unique due to its combination of a long dodecyl chain, an amine group, and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various scientific research fields.
Propiedades
IUPAC Name |
12-diethoxyphosphoryldodecan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXHOLXFCDFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCN)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
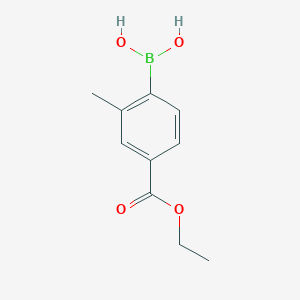
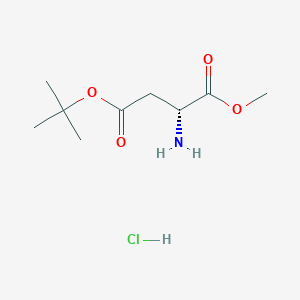



![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)

